Bozitinib

描述

Vebreltinib is an orally bioavailable inhibitor of the proto-oncogene c-Met (hepatocyte growth factor receptor; HGFR) with potential antineoplastic activity. Upon administration, vebreltinib selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways. This may induce cell death in tumor cells overexpressing or expressing constitutively activated c-Met protein. c-Met, a receptor tyrosine kinase overexpressed or mutated in many tumor cell types, plays key roles in tumor cell proliferation, survival, invasion, metastasis, and tumor angiogenesis.

作用机制

Target of Action

Bozitinib, also known as Vebreltinib, is a highly selective inhibitor of c-MET . c-MET is a receptor tyrosine kinase located on the cell surface and is activated by the binding of its ligand, hepatocyte growth factor (HGF) . In cancer cells, MET can be aberrantly active and cause abnormal signaling, which leads to tumor growth, angiogenesis, and metastasis .

Mode of Action

this compound inhibits the BCR-ABL kinase that promotes chronic myelogenous leukemia (CML); it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . This compound inhibits Src with an IC50 of 1.2 nM . It inhibits the phosphorylation of c-Met protein; the rate of target inhibition exceeded 90% at >7 mg/kg .

Biochemical Pathways

this compound affects both the HGF-dependent and HGF-independent mechanisms . By inhibiting c-MET, this compound disrupts the downstream pathways involved in cell proliferation, migration, invasion, and survival .

Pharmacokinetics

this compound exhibits dose-proportional increases in exposure between 200 and 800 mg, and its absorption increases with food . It has extensive tissue distribution, is highly bound to plasma proteins, and is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4 .

Result of Action

this compound has demonstrated superior activity in both in vitro and in vivo NSCLC models . It shows strong inhibition of tumor growth in cell lines and patient-derived models at doses that were well tolerated with no animal death nor major weight loss .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the absorption of this compound . Furthermore, the drug’s action can be affected by the patient’s liver function, as this compound is primarily metabolized in the liver . Therefore, patients with hepatic impairment may experience increased exposure to this compound .

生化分析

Biochemical Properties

Bozitinib functions as a potent inhibitor of the c-Met receptor tyrosine kinase . This receptor is located on the cell surface and is activated by the binding of its ligand, hepatocyte growth factor (HGF) . In cancer cells, c-Met can be aberrantly active and cause abnormal signaling, which leads to tumor growth, angiogenesis, and metastasis .

Cellular Effects

This compound has demonstrated robust activity in gastric, lung, hepatic, and pancreatic in vivo models . It has shown strong inhibition of tumor growth in cell lines and patient-derived models at doses that were well tolerated . The most common adverse events of any grade in this compound-treated patients were diarrhea, nausea, thrombocytopenia, increased alanine aminotransferase, and increased aspartate aminotransferase .

Molecular Mechanism

This compound is a tyrosine kinase inhibitor. It inhibits the BCR-ABL kinase that promotes chronic myelogenous leukemia (CML); it is also an inhibitor of Src-family kinases including Src, Lyn, and Hck . This compound inhibited 16 of 18 imatinib-resistant forms of BCR-ABL kinase expressed in murine myeloid cell lines .

Temporal Effects in Laboratory Settings

This compound showed good linear pharmacokinetic characteristics, with dose-dependent increases in exposure and a half-life around 13.8-44.6h . The plasma concentration for this compound decreased over time with a significant decrease 16h after its administration, conferring at least 16h of phosphorylation inhibition of the c-MET protein .

Dosage Effects in Animal Models

In animal models, the effect of this compound seemed superior than that of other inhibitors; in one model, the strongest activity was observed at this compound 10 mg/kg with a T/C ratio of 2%, compared to an equi-dose of another inhibitor (T/C of 22%) . All doses of this compound were well tolerated; no mouse experienced weight loss .

Metabolic Pathways

This compound is primarily metabolized by CYP3A4. The major circulating metabolites identified in plasma are oxydechlorinated (M2) this compound (19% of parent exposure) and N-desmethylated (M5) this compound (25% of parent exposure), with this compound N-oxide (M6) as a minor circulating metabolite . All the metabolites were deemed inactive .

Transport and Distribution

This compound is distributed extensively into the tissues . It is highly plasma protein bound (94%) and is primarily metabolized in the liver by cytochrome P450 3A4 .

Subcellular Localization

The c-Met receptor, which this compound inhibits, is located on the cell surface . Upon administration, this compound selectively binds to c-Met, thereby inhibiting c-Met phosphorylation and disrupting c-Met signal transduction pathways .

生物活性

Bozitinib, also known as CBT-101 or PLB-1001, is a highly selective small molecule inhibitor targeting the c-MET receptor tyrosine kinase. This compound has garnered significant attention in oncology due to its potential efficacy in treating various cancers characterized by c-MET dysregulation, including non-small cell lung cancer (NSCLC), gastric cancer, and pancreatic cancer. The following article explores the biological activity of this compound, presenting data from preclinical studies, clinical trials, and case studies to elucidate its therapeutic potential.

This compound functions by inhibiting the c-MET signaling pathway, which is often aberrantly activated in cancer cells. The c-MET receptor is involved in crucial cellular processes such as proliferation, survival, and migration. In normal physiology, it plays roles in embryonic development and tissue repair; however, its dysregulation can lead to tumor growth and metastasis. By blocking c-MET activation, this compound aims to suppress tumor progression and enhance patient outcomes in cancers with MET alterations.

Anti-Tumor Activity

Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity across several cancer models:

- Gastric Cancer : this compound effectively inhibited c-MET activation and tumor growth in human gastric cancer cell lines.

- Lung Cancer : In vivo studies showed that this compound led to dose-dependent dephosphorylation of c-MET in lung cancer models.

- Pancreatic and Hepatic Cancers : The compound demonstrated superior tumor growth inhibition compared to other selective c-MET inhibitors in both pancreatic and hepatic cancer models.

The following table summarizes the anti-tumor activity of this compound across different cancer types:

| Cancer Type | Model Type | Key Findings |

|---|---|---|

| Gastric | In vitro | Inhibition of c-MET activation |

| Lung | In vivo | Dose-dependent dephosphorylation of c-MET |

| Pancreatic | In vivo | Superior growth inhibition compared to controls |

| Hepatic | In vivo | Significant reduction in tumor size |

Safety Profile

In preclinical assessments, this compound has shown a favorable safety profile with minimal off-target effects. Its selectivity for c-MET over other kinases suggests a lower risk of adverse effects commonly associated with less specific inhibitors.

Phase I Study Overview

A Phase I clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced NSCLC harboring c-MET alterations (NCT02896231). Key aspects of the trial included:

- Design : Open-label multicenter study with dose-escalation and expansion phases.

- Participants : 37 patients aged 18 years or older with locally advanced or metastatic NSCLC.

- Dosing Regimen : Patients received oral doses ranging from 50 mg BID to 300 mg QD.

Results

The trial results indicated that:

- Tolerability : this compound was generally well-tolerated. Treatment-related adverse events (AEs) were reported in 35 patients, with grade 3 or higher AEs occurring in 10 patients.

- Common AEs : The most frequent AEs included ALT increase (40.5%), AST increase (40.5%), bilirubin increase (40.5%), peripheral edema (32.4%), and QTc interval prolongation (18.9%).

- Efficacy : Preliminary efficacy data showed promising responses among patients with various MET alterations.

Case Studies

Case studies have further illustrated the clinical potential of this compound:

- Patient with MET Exon 14 Skipping : A patient demonstrated a partial response after treatment with this compound, highlighting its effectiveness in specific genetic contexts.

- Combination Therapy : In another case, this compound was administered alongside standard therapies resulting in improved outcomes compared to historical controls.

化学反应分析

Molecular Mechanism of c-Met Kinase Inhibition

Bozitinib binds irreversibly to the ATP-binding pocket of c-Met kinase, adopting a U-shaped conformation that optimally fits the hydrophobic cavity. Key interactions include:

-

Hydrogen bonds with M1160 (hinge region) and D1222 (activation loop)

-

π-stacking between its triazolo[4,3-b]pyridazine moiety and Y1230

-

Hydrophobic contacts with I1084, A1108, L1157, Y1159, and M1211

These interactions stabilize the DFG-in conformation of the activation loop, preventing ATP binding and kinase activation .

Table 1: Key Structural Interactions of this compound with c-Met Kinase

| Interaction Type | Residues Involved | Contribution to Binding Energy |

|---|---|---|

| Hydrogen bonding | M1160, D1222 | -3.8 kcal/mol |

| π-stacking | Y1230 | -4.2 kcal/mol |

| Hydrophobic contacts | I1084, L1157, M1211 | -6.1 kcal/mol |

| Salt bridge stabilization | K1110-D1228 | -2.4 kcal/mol |

This interaction network results in sub-nanomolar binding affinity (K<sub>d</sub> = 0.37 nM) .

Resistance Mutation Analysis

This compound shows varied efficacy against c-Met mutations:

Table 2: Inhibitory Activity Against c-Met Mutants

| Mutation | IC<sub>50</sub> (nM) | Fold Change vs WT | Molecular Basis of Resistance |

|---|---|---|---|

| Wild-type | 1.2 ± 0.3 | 1.0x | Baseline |

| G1163R | 13.6 ± 2.1 | 11.3x | Steric hindrance at ATP pocket entrance |

| D1228N | 84.5 ± 11.4 | 70.4x | Disrupted K1110-D1228 salt bridge |

| Y1230H | 5.9 ± 1.2 | 4.9x | Reduced π-stacking efficiency |

| Y1230C | 156.8 ± 18.9 | 130.7x | Complete loss of π-interactions |

Molecular docking reveals that Y1230 mutations significantly impair this compound's triazolo[4,3-b]pyridazine positioning, while D1228N alters activation loop dynamics .

Kinetic and Thermodynamic Profile

-

Binding kinetics : Association rate (k<sub>on</sub>) = 2.1 × 10<sup>5</sup> M<sup>−1</sup>s<sup>−1</sup>

-

Dissociation kinetics : Half-life > 8 hours at physiological pH

-

Enthalpic contribution : ΔH = -9.3 kcal/mol (predominantly from π-stacking and hydrogen bonds)

The extended residence time in the ATP pocket enables sustained pathway inhibition .

This compound's selectivity arises from its unique ability to exploit c-Met's hydrophobic subpockets while maintaining critical electrostatic interactions. Its clinical potential lies in overcoming resistance through structure-guided optimization of the triazolo[4,3-b]pyridazine scaffold, particularly against Y1230 and D1228 mutations .

属性

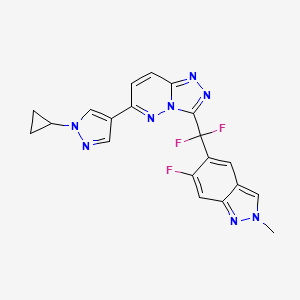

IUPAC Name |

6-(1-cyclopropylpyrazol-4-yl)-3-[difluoro-(6-fluoro-2-methylindazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N8/c1-29-9-11-6-14(15(21)7-17(11)27-29)20(22,23)19-26-25-18-5-4-16(28-31(18)19)12-8-24-30(10-12)13-2-3-13/h4-10,13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXLXUIZUCJRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)F)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C6CC6)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440964-89-5 | |

| Record name | Vebreltinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1440964895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vebreltinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VEBRELTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WZP8A9VFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Vebreltinib?

A1: Vebreltinib (also known as Bozitinib) is a potent and selective inhibitor of the mesenchymal-epithelial transition gene (MET) tyrosine kinase. [, , ] It acts by competitively binding to the ATP-binding site of MET, preventing its phosphorylation and downstream signaling. [] This inhibition leads to the disruption of MET-mediated processes such as tumor cell proliferation, survival, invasion, metastasis, and angiogenesis, ultimately hindering tumor growth. [, ]

Q2: How effective is Vebreltinib against different types of MET alterations in tumors?

A2: Preclinical studies demonstrate Vebreltinib's efficacy against diverse MET alterations. In vitro, it effectively inhibits MET signaling in cell lines with MET exon 14 skipping mutations, secondary MET kinase inhibitor resistance mutations, MET fusions, and MET amplification. [] In vivo studies using patient-derived xenograft (PDX) models further confirm its activity against tumors harboring these alterations, including MET exon 14 skipping, MET fusions, MET amplification, and hepatocyte growth factor (HGF) overexpression. [, ]

Q3: What advantages does Vebreltinib offer compared to other MET inhibitors, specifically regarding EGFR-mutant NSCLC?

A3: Vebreltinib exhibits promising activity in preclinical models of EGFR-mutant NSCLC, particularly those with acquired resistance to EGFR inhibitors. [] Studies using PDX models suggest that Vebreltinib, as a single agent or in combination with osimertinib, effectively inhibits tumor growth by targeting MET, thereby overcoming or preventing resistance. [] This highlights its potential as a valuable therapeutic option in managing EGFR-mutant NSCLC, especially in the context of acquired resistance.

Q4: What is the significance of Vebreltinib's blood-brain barrier permeability?

A4: Vebreltinib demonstrates blood-brain barrier permeability, as observed in a Phase 1 glioblastoma study. [] This characteristic is particularly significant for treating primary central nervous system (CNS) cancers, where drug delivery is often restricted. [] This property positions Vebreltinib as a potential therapeutic candidate for CNS malignancies driven by MET dysregulation.

Q5: Has the recommended phase 2 dose (RP2D) for Vebreltinib been determined, and what is the basis for this determination?

A5: Following Phase 1 clinical trials, the RP2D for Vebreltinib was determined to be 200 mg twice daily (BID) administered orally. [, ] This decision was based on a comprehensive assessment of the drug's safety, pharmacokinetics, and preliminary efficacy data from these trials. [, ]

Q6: What types of preclinical models have been used to investigate Vebreltinib's efficacy?

A6: Researchers have employed a range of preclinical models to evaluate Vebreltinib's efficacy. These include in vitro studies using established tumor cell lines and in vivo studies utilizing patient-derived xenograft (PDX) models. [, ] These models encompass various MET alterations observed in human cancers, providing valuable insights into the drug's potential therapeutic applications.

Q7: What is the current status of Vebreltinib’s clinical development?

A7: Vebreltinib is currently under investigation in various clinical trials. For example, it is being assessed in pivotal Phase 2 and 2/3 studies in China (as PLB-1001) and globally (excluding China) as APL-101. [] These trials focus on MET-dysregulated NSCLC, primary CNS cancers, and other solid tumors. [] The completion of Phase 1 portions with the establishment of the RP2D paves the way for further clinical evaluation of Vebreltinib.

Q8: Are there any known instances where Vebreltinib showed greater efficacy compared to other MET inhibitors in preclinical models?

A8: Yes, in a preclinical study using a LU1901 lung cancer PDX model, Vebreltinib demonstrated superior anti-tumor activity compared to capmatinib (INC280). [, ] Vebreltinib achieved a greater tumor growth inhibition than capmatinib at equivalent doses, highlighting its potentially enhanced efficacy in certain contexts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。